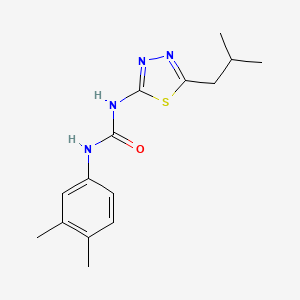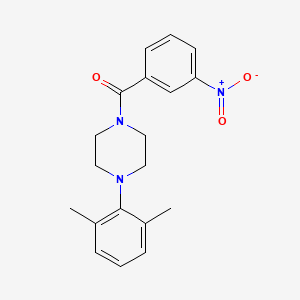
2-chloro-N-cyclooctyl-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclooctyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as clofazimine, and it has been used as an antibiotic for the treatment of leprosy since the 1960s. However, recent studies have shown that clofazimine has other potential applications, including its use in the treatment of various cancers and inflammatory diseases.
科学研究应用
Clofazimine has been extensively studied for its potential applications in various fields. One of the most promising applications is its use in the treatment of cancer. Studies have shown that clofazimine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer.
Clofazimine has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation associated with various diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
作用机制
The mechanism of action of clofazimine is not fully understood. However, studies have shown that this compound can intercalate into DNA and RNA, which can lead to the inhibition of DNA and RNA synthesis. Clofazimine has also been shown to inhibit the activity of various enzymes, including topoisomerase II and NADH dehydrogenase.
Biochemical and Physiological Effects
Clofazimine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce the formation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Clofazimine has also been shown to inhibit the activity of various ion channels, including the potassium channel and the calcium channel.
实验室实验的优点和局限性
Clofazimine has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, clofazimine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Clofazimine is also a highly colored compound, which can interfere with some experimental assays.
未来方向
There are several future directions for the study of clofazimine. One potential direction is the development of new analogs of clofazimine that have improved solubility and bioavailability. Another direction is the study of the mechanism of action of clofazimine in more detail, which could lead to the development of new drugs that target similar pathways. Finally, the potential applications of clofazimine in the treatment of other diseases, including viral infections and neurodegenerative diseases, should be explored further.
合成方法
The synthesis of clofazimine involves a series of chemical reactions. The first step is the nitration of 5-chloro-o-nitroaniline, which is then reduced to 5-amino-2-chloro-nitrobenzene. The next step is the condensation of 5-amino-2-chloro-nitrobenzene with cyclooctanone to form 2-chloro-N-cyclooctyl-5-nitrobenzamide. The overall yield of this synthesis method is around 30%.
属性
IUPAC Name |
2-chloro-N-cyclooctyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-14-9-8-12(18(20)21)10-13(14)15(19)17-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGWDDPDOHNQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)








![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)